Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
IZUHUDKALLAZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Method II: Pyrrolidine-Catalyzed Intermediate Formation and Sulfur/Cyanamide Cyclization
Step 1: Formation of Pyrrolidinyl Intermediate
- SM reacts with pyrrolidine in the presence of 4-toluenesulfonic acid (PTSA) catalyst in hexanaphthene solvent.
- Reaction is refluxed with water removal for 3 hours.
- Product: 5-pyrrolidin-1-yl-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (intermediate 2).
- This intermediate is used directly in the next step without purification.
Step 2: Cyclization with Sulfur and Cyanamide
- Intermediate 2 is dissolved in methanol at 0°C.
- Sublimed sulfur and cyanamide are added slowly.
- Reaction is stirred overnight at room temperature.
- Product: tert-butyl 2-amino-6,7-dihydro-5H-thiazolo[5,4-b]pyridine-4-carboxylate (compound C), same as in Method I.
- Yield: 27%.
This method converges on the same key intermediate (compound C) as Method I, allowing further transformations as described above.
Related Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives
A related synthetic approach for pyrazolo[1,5-a]pyrimidine derivatives involves:
- Conversion of Boc-protected amino acids to methyl esters.
- Nucleophilic addition of acetonitrile anions to form β-ketonitriles.
- Treatment with hydrazine to obtain aminopyrazoles.
- Cyclization with ethyl (E)-ethoxy-2-methylacrylate under sodium ethoxide to form pyrazolopyrimidones.
- Deprotection and chlorination to yield pyrazolopyrimidines.
- Subsequent coupling and nucleophilic aromatic substitution to introduce various substituents.
While this method is more complex and tailored to substituted pyrazolo[1,5-a]pyrimidines, it demonstrates the versatility of pyrazolo ring formation and functionalization relevant to the target compound class.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Key Intermediates | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Method I | 1-tert-butyloxycarbonyl-3-piperidone (SM) | Radical bromination, thiocarbamide cyclization, deprotection, halogenation | Compound C, D, E, F | 20 - 85 | Radical initiator AIBN, NBS used; multi-step |
| Method II | Same SM | Pyrrolidine catalysis, sulfur/cyanamide cyclization | Compound C | 27 | Water removal by azeotrope; direct use of intermediate |
| Pyrazolopyrimidine route | Boc-protected amino acids | Nucleophilic addition, hydrazine treatment, cyclization, deprotection, chlorination | Pyrazolopyrimidines | Variable | More complex; for substituted derivatives |
Characterization and Analytical Data
The key intermediate tert-butyl 2-amino-6,7-dihydro-5H-thiazolo[5,4-b]pyridine-4-carboxylate (compound C) is characterized by:
- Mass Spectrometry (MS): Molecular ion peak at m/z 256.2 (M+H)+.
- Proton Nuclear Magnetic Resonance (^1H NMR, 400 MHz, CDCl3): Signals at δ 5.12 (broad, 2H, NH2), 4.37 (singlet, 2H, CH2), 3.70 (triplet, 2H), 2.65 (triplet, 2H), 1.48 (singlet, 9H, tert-butyl).
Deprotected amine hydrochloride salt (compound D) shows:
- MS: m/z 156.0 (M+H)+.
- [^1H NMR (D2O)](pplx://action/followup): δ 3.42 (triplet, 2H), 2.58 (triplet, 2H), 2.06 (multiplet, 2H).
Halogenated derivatives (E, F) exhibit characteristic halogen isotope patterns in MS and corresponding ^1H NMR shifts consistent with substitution.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biochemical pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Features of Compared Compounds
Biological Activity
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate (CAS No. 1209487-56-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain.
- COX Inhibition :
- Compounds similar to tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine have shown selective COX-2 inhibition with IC values significantly lower than traditional NSAIDs like celecoxib .
- A study reported a COX-2 selectivity index of over 14-fold for certain pyrazole derivatives compared to celecoxib .
Anticancer Activity
The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for anticancer research.
- Cell Viability Studies : In vitro assays demonstrated that pyrazolo derivatives could inhibit the proliferation of cancer cell lines such as HeLa and L929. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory efficacy using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited potent anti-inflammatory effects with minimal side effects on gastric tissues .
| Compound | ED (μmol/kg) | Selectivity Index |
|---|---|---|
| Celecoxib | 80 | - |
| Pyrazole Derivative A | 5.63 | >14 |
| Pyrazole Derivative B | 3.5 | >10 |
Research on Anticancer Potential
In a recent study focusing on the anticancer properties of pyrazolo derivatives, researchers synthesized a series of compounds and assessed their cytotoxicity against various cancer cell lines. The findings revealed that certain compounds significantly reduced cell viability at low micromolar concentrations .
Q & A
Basic: What are the common synthetic routes for synthesizing tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate?
The compound is typically synthesized via multi-step reactions involving heterocyclic amine intermediates and tert-butyl carbamate protection. For example:
- Stepwise condensation : Reacting sodium salts of hydroxypropenone derivatives with heterocyclic amines (e.g., diazonium chloride) under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Carbamate protection : Introducing the tert-butyl group via Boc (tert-butoxycarbonyl) protection strategies, as seen in the synthesis of similar pyrazolo-pyrimidine derivatives using bis(pentafluorophenyl) carbonate (BPC) and triethylamine .
- Post-functionalization : Subsequent modifications, such as alkylation or fluorophenyl incorporation, to optimize solubility or bioactivity .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks, particularly for distinguishing dihydro-pyrimidine tautomers .
- IR spectroscopy : Detection of key functional groups (e.g., carbonyl stretches at ~1700 cm for the tert-butyl ester) .
- HPLC : For purity assessment and resolving enantiomeric mixtures, especially when chiral catalysts are used .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns .
Advanced: How can researchers optimize reaction yields during pyrazolo[1,5-a]pyrimidine core formation?
Yield optimization requires:
- Catalyst screening : Organic catalysts (e.g., proline derivatives) enhance stereoselectivity and reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) improve solubility of intermediates, as demonstrated in spiro-pyranopyrrolopyrimidine syntheses .
- Temperature control : Maintaining 25–40°C prevents decomposition of thermally sensitive intermediates .
- Inert atmosphere : Reactions under argon minimize oxidation of dihydro-pyrimidine intermediates .
Advanced: How should researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives?
- Chiral catalysts : Use organocatalysts (e.g., Cinchona alkaloids) to induce asymmetry during cyclization steps .
- Chromatographic resolution : Employ chiral HPLC columns or chiral stationary phases (CSPs) to separate enantiomers post-synthesis .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, solvent) to favor one enantiomer during crystallization .
Advanced: How to resolve contradictions in spectral data during structure elucidation?
- Cross-validation : Combine H-C HSQC/HMBC 2D NMR to assign ambiguous peaks and confirm connectivity in the pyrimidine ring .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, especially for tautomeric or regioisomeric ambiguities .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate proposed structures .
Basic: What are the key safety considerations when handling this compound?
- Toxicity : Derivatives with fluorophenyl or trifluoromethyl groups may exhibit heightened toxicity; use fume hoods and PPE .
- First aid : Immediate medical consultation for inhalation or skin contact, with SDS documentation provided to healthcare providers .
Advanced: How do substituents on the pyrazolo-pyrimidine core influence physicochemical properties?
- Electron-withdrawing groups (e.g., CF) : Increase metabolic stability but reduce solubility; balance via tert-butyl ester introduction .
- Amino groups : Enhance hydrogen-bonding capacity, impacting crystallization behavior and bioavailability .
- Aromatic substituents (e.g., benzofuran) : Modulate π-π stacking interactions, affecting solid-state packing and melting points .
Advanced: What methodologies enable comparative analysis of synthetic routes for scale-up?
- Design of Experiments (DoE) : Systematically vary catalysts, solvents, and temperatures to identify robust conditions .
- Green chemistry metrics : Assess atom economy and E-factor for each route; tert-butyl-based routes often excel due to fewer byproducts .
- Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
